molecular formula C11H10ClN3O4 B13748388 N-(2-Chlorophenacyl)imidazole nitrate CAS No. 24155-31-5

N-(2-Chlorophenacyl)imidazole nitrate

Cat. No.: B13748388
CAS No.: 24155-31-5
M. Wt: 283.67 g/mol
InChI Key: PTAOIBUKLJOTDE-UHFFFAOYSA-O
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Description

N-(2-Chlorophenacyl)imidazole nitrate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a 2-chlorophenacyl group attached to the imidazole ring, with a nitrate group as a counterion. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorophenacyl)imidazole nitrate typically involves the nitration of imidazole derivatives. One common method is the reaction of imidazole with a nitrating mixture of sulfuric acid and nitric acid. This reaction introduces a nitro group into the imidazole ring, which can then be further modified to obtain the desired compound .

Another approach involves the use of a mixture of nitric acid and acetic anhydride, which has been shown to produce N-nitro derivatives of imidazole . The reaction conditions, such as temperature and reaction time, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and enhances the overall purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorophenacyl)imidazole nitrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitro compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce imidazole derivatives with reduced functional groups. Substitution reactions can introduce various substituents, leading to a wide range of imidazole derivatives.

Scientific Research Applications

N-(2-Chlorophenacyl)imidazole nitrate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex imidazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Chlorophenacyl)imidazole nitrate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The presence of the 2-chlorophenacyl group may enhance the compound’s binding affinity and specificity for certain targets. The nitrate group can also play a role in the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-Nitroimidazole: Another imidazole derivative with a nitro group, known for its antimicrobial properties.

    4(5)-Nitroimidazole: A nitroimidazole with different substitution patterns, used in various chemical and biological studies.

    2,4(5)-Dinitroimidazole: A compound with two nitro groups, exhibiting unique chemical and biological properties.

Uniqueness

N-(2-Chlorophenacyl)imidazole nitrate is unique due to the presence of the 2-chlorophenacyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and binding affinity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

24155-31-5

Molecular Formula

C11H10ClN3O4

Molecular Weight

283.67 g/mol

IUPAC Name

1-(2-chlorophenyl)-2-(1H-imidazol-1-ium-1-yl)ethanone;nitrate

InChI

InChI=1S/C11H9ClN2O.NO3/c12-10-4-2-1-3-9(10)11(15)7-14-6-5-13-8-14;2-1(3)4/h1-6,8H,7H2;/q;-1/p+1

InChI Key

PTAOIBUKLJOTDE-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C[NH+]2C=CN=C2)Cl.[N+](=O)([O-])[O-]

Origin of Product

United States

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